

# A comparative study of the glycemic control effects of Gosogliptin and metformin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Gosogliptin |           |
| Cat. No.:            | B1671992    | Get Quote |

# A Comparative Analysis of Glycemic Control: Gosogliptin vs. Metformin

In the landscape of type 2 diabetes mellitus (T2DM) management, both **Gosogliptin**, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, stand as prominent oral antihyperglycemic agents. While metformin has long been the cornerstone of initial therapy, the advent of newer drug classes like DPP-4 inhibitors offers alternative or adjunctive therapeutic avenues. This guide provides a comparative study of the glycemic control effects of **Gosogliptin** and metformin, supported by experimental data, for researchers, scientists, and drug development professionals.

### **Mechanism of Action: A Tale of Two Pathways**

The fundamental difference in the glycemic control exerted by **Gosogliptin** and metformin lies in their distinct mechanisms of action.

**Gosogliptin** operates by inhibiting the DPP-4 enzyme.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By blocking DPP-4, **Gosogliptin** increases the circulating levels of active GLP-1 and GIP.[1] These incretins, in turn, stimulate glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and suppress glucagon release from  $\alpha$ -cells, leading to lower blood glucose levels, particularly after meals.[1][2]



Metformin, on the other hand, exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4][5] Activation of AMPK in hepatocytes leads to a reduction in hepatic glucose production (gluconeogenesis).[3][6] Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, promoting glucose uptake and utilization.[5] Furthermore, it is understood to have effects on the gut, including increasing GLP-1 secretion.

## **Head-to-Head and Comparative Clinical Data**

Direct head-to-head randomized controlled trials comparing **Gosogliptin** and metformin as monotherapy are not extensively published. However, a large-scale observational study and a clinical trial comparing **Gosogliptin** to another DPP-4 inhibitor provide valuable insights into its efficacy relative to metformin.

#### **Observational Study: The PALITRA Study**

The PALITRA study, a nationwide multicenter observational study in Russia, evaluated the efficacy and safety of **Gosogliptin** and metformin in routine clinical practice. The study included patients with T2DM who were prescribed **Gosogliptin** monotherapy, metformin monotherapy, or a combination of both.

Table 1: Glycemic Control in the PALITRA Observational Study (24 Weeks)[7]

| Parameter                      | Gosogliptin<br>Monotherapy | Metformin<br>Monotherapy | Gosogliptin +<br>Metformin |
|--------------------------------|----------------------------|--------------------------|----------------------------|
| Baseline HbA1c (%)             | Not specified              | Not specified            | Not specified              |
| Change in HbA1c (%)            | -0.95%                     | -1.03%                   | -0.95%                     |
| Patients Achieving HbA1c <7.0% | 47.75%                     | 61.0%                    | 47.2%                      |

### Clinical Trial: Gosogliptin vs. Vildagliptin (NCT03088670)

A phase 3, multicenter, randomized, open-label study (NCT03088670) compared the efficacy and safety of **Gosogliptin** to another DPP-4 inhibitor, Vildagliptin, both as monotherapy and in combination with metformin in drug-naïve T2DM patients.



Table 2: Glycemic Control in **Gosogliptin** vs. Vildagliptin Trial (Monotherapy Phase - 12 Weeks)[8][9][10]

| Parameter                      | Gosogliptin Monotherapy | Vildagliptin Monotherapy |
|--------------------------------|-------------------------|--------------------------|
| Baseline HbA1c (%)             | 8.61%                   | 8.7%                     |
| Change in HbA1c (%)            | -0.93% to -1.20%        | -1.03% to -1.34%         |
| Final HbA1c (%)                | 7.41%                   | 7.34%                    |
| Patients Achieving HbA1c ≤7.0% | 41%                     | 44%                      |

Table 3: Glycemic Control in **Gosogliptin** vs. Vildagliptin Trial (Combination with Metformin - 36 Weeks)[9][10]

| Parameter                         | Gosogliptin + Metformin | Vildagliptin + Metformin |
|-----------------------------------|-------------------------|--------------------------|
| Change in HbA1c from Baseline (%) | -1.29%                  | -1.35%                   |
| Patients Achieving HbA1c ≤7.0%    | 56.4%                   | 55.4%                    |

# Experimental Protocols PALITRA Observational Study

- Study Design: A nationwide, multicenter, observational study in Russia.[7]
- Participants: 5741 patients aged 18 to 65 years with T2DM and a wide comorbidity profile.[7]
- Intervention: Patients were prescribed Metformin, **Gosogliptin**, or a combination thereof in routine clinical practice.[7]
- Duration: 6 months.[7]
- Primary Endpoint: Change in HbA1c from baseline.[7]



 Secondary Endpoints: Proportion of patients achieving target HbA1c, changes in body weight, blood pressure, and biochemical parameters.[7]

## NCT03088670: Gosogliptin vs. Vildagliptin

- Study Design: A phase 3, multicenter, randomized, open-label, active-controlled, non-inferiority trial.[11][12]
- Participants: 299 drug-naïve patients with T2DM.[9][10]
- Inclusion Criteria: Men and women aged 18-78 years, confirmed T2DM, drug-naïve or no hypoglycemic drug treatment for at least 12 weeks, HbA1c 7.5-11.0%, FPG < 15 mmol/L, BMI 22-40 kg/m2 .[12]
- Intervention:
  - Stage 1 (12 weeks): Monotherapy with either Gosogliptin or Vildagliptin.[11][12]
  - Stage 2 (24 weeks): Continuation of monotherapy or addition of metformin based on glycemic levels.[11][12]
- Primary Endpoint: Change in HbA1c from baseline at Week 12 and Week 36.[11]

# **Signaling Pathways and Experimental Workflows**

To visualize the distinct mechanisms of **Gosogliptin** and metformin, the following diagrams illustrate their primary signaling pathways.





#### Click to download full resolution via product page

Caption: Gosogliptin's DPP-4 inhibition pathway.



Click to download full resolution via product page



Caption: Metformin's AMPK activation pathway.



Click to download full resolution via product page

Caption: Workflow of the NCT03088670 clinical trial.



#### Conclusion

Both **Gosogliptin** and metformin are effective in improving glycemic control in patients with type 2 diabetes, albeit through different physiological pathways. The available data suggests that as a monotherapy, **Gosogliptin** demonstrates a clinically significant reduction in HbA1c, comparable to other DPP-4 inhibitors. When used in combination with metformin, **Gosogliptin** provides further improvement in glycemic control. Metformin remains a potent first-line agent with a robust effect on lowering HbA1c. The choice between or combination of these agents will depend on individual patient characteristics, including baseline glycemic control, comorbidities, and tolerance to medication. Further direct, long-term, head-to-head comparative trials would be beneficial to delineate the relative efficacy and long-term outcomes of **Gosogliptin** versus metformin as initial monotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Gosogliptin? [synapse.patsnap.com]
- 2. What is Gosogliptin used for? [synapse.patsnap.com]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Metformin: Activation of 5' AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 6. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Applications of Russian DPP4 Inhibitor Gosogliptin in "Palitra" Large-Scale Observational Study | Shestakova | Diabetes mellitus [dia-endojournals.ru]
- 8. Initial investigation of efficacy and safety of a new dipeptidyl peptidase-4 inhibitor, gosogliptin, for type 2 diabetes in Russia | Nedosugova | Diabetes mellitus [diaendojournals.ru]



- 9. doaj.org [doaj.org]
- 10. First Russian DPP-4 inhibitor Gosogliptin comparing to Vildagliptin in type 2 diabetes mellitus patients | Galstyan | Diabetes mellitus [dia-endojournals.ru]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinConnect | Efficacy and Safety of Gosogliptin as Monotherapy and in [clinconnect.io]
- To cite this document: BenchChem. [A comparative study of the glycemic control effects of Gosogliptin and metformin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671992#a-comparative-study-of-the-glycemic-control-effects-of-gosogliptin-and-metformin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com